molecular formula C8H16O B042224 6-Methylheptan-2-one CAS No. 928-68-7

6-Methylheptan-2-one

Cat. No. B042224
CAS RN: 928-68-7
M. Wt: 128.21 g/mol
InChI Key: DPLGXGDPPMLJHN-UHFFFAOYSA-N
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Description

6-Methylheptan-2-one, also known as 2-methylheptan-6-one, is an organic compound belonging to the class of heptanones. It is a colorless liquid with a strong, pungent odor and a boiling point of 206°C. It is insoluble in water, but soluble in alcohol and ether. This compound is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the production of various industrial products, such as paints, adhesives, and lubricants.

Scientific Research Applications

  • Agricultural Application : 6-methyl-2-heptanone from Bacillus subtilis ZD01 has been shown to effectively inhibit the growth of Alternaria solani in potato plants by disrupting mycelial integrity and conidial structures, suggesting its potential as a biocontrol agent in agriculture (Zhang et al., 2022).

  • Organic Synthesis : Methyl 10,11-epoxy-3,7,11-trimethyldodeca-trans-2,trans-6-dienoate has been synthesized using 5,6-isopropylidenedioxy-6-methylheptan-2-one, providing valuable data for the synthesis of complex organic compounds (Cavill & Williams, 1969).

  • Chemical Chelation : Copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives, including 6-Methylheptan-2-one, show promising potential for organic synthesis due to their steric effect and easy conversion to binuclear 2:2 chelates (Sagara, Kobayashi & Ueno, 1972).

  • Metabolism Study : The metabolism of 2-methylheptane and 4-methylheptane in male Fischer 344 rats has been studied, showing a preference for the formation of diols and minimal kidney damage, indicating its biological impact and potential for toxicity studies (Serve et al., 1992; Serve et al., 1994).

  • Tautomerism Studies : Heptane-2,4,6-trione and its methylated homologues, including this compound, exhibit keto-enol tautomerism, which is significant in understanding chemical properties and reactions (Sagara, Kobayashi & Ueno, 1972).

  • Alternative Fuel Research : 3-methylheptane combustion in a jet-stirred reactor has been studied for its potential in efficient combustion of alternative fuels, such as synthetic Fischer-Tropsch diesel and renewable jet fuels (Karsenty et al., 2012).

  • Sustainable Pest Management : A method for the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-Methylheptan-3-ol, potentially derived from this compound, has been developed for sustainable insect pest management (Brenna et al., 2017).

  • Pharmacology : 2-amino-6-methylheptane hydrochloride has been studied for its pharmacological effects, showing no acute toxicity in various animals and no histopathological damage, indicating its potential for medical applications (Fellows, 1947).

  • Biofuel Research : The autoignition of 3-methylheptane has been studied for its varying reactivity in different temperature regimes, which is essential for understanding the ignition characteristics of potential biofuels (Wang et al., 2013).

Biochemical Analysis

Biochemical Properties

It is known that it is a ketone , a class of organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom The carbon atom is also bonded to two other carbon atoms

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 6-Methylheptan-2-one in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied

properties

IUPAC Name

6-methylheptan-2-one
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InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID7061302
Record name 2-Heptanone, 6-methyl-
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid; [IUCLID]
Record name 6-Methyl-2-heptanone
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CAS RN

928-68-7
Record name 6-Methyl-2-heptanone
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Record name 6-METHYL-2-HEPTANONE
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Synthesis routes and methods I

Procedure details

A mixture of 1.27 g (9.76 mmoles) of 6-methyl-2-heptanol (purchased from Aldrich Chemical Co., Milwaukee, Wis.) and 9.26 g (42.9 mmoles) of pyridinium chlorochromate (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 35 mL of dichloromethane was stirred at room temperature for 3.5 hours. At that point, the mixture was diluted with 150 mL of ether and 200 mL of 1M aqueous sodium hydroxide. After separating the layers, the organic layer was washed in successive order with 9:1 (volume/volume) 1M aqueous sodium hydroxide: saturated brine (2×100 mL), 10% aqueous sodium chloride (1×100 mL), 3:1 (volume/volume) 2M aqueous hydrochloric acid: saturated brine (3×100 mL), saturated aqueous sodium bicarbonate (1×100 mL), and saturated brine (1×100 mL). The organic layer was then dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure afforded 1.214 g (97% yield) of the named ketone. The identity and purity of this known compound were ascertained by IR and proton NMR analysis.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To aid comprehension, the reaction will be explained here by the example of the reaction of acetone with isovaleraldehyde to produce 6-methylheptan-2-one. The reaction takes place “in situ” via the stage of aldol condensation with the formation of the corresponding β-hydroxyketone, which is not isolated. Dehydration to 6-methylhept-3-en-2-one takes place under the reaction conditions, and this is hydrogenated selectively to the corresponding methylketone with the hydrogenation catalyst distributed homogeneously in the aqueous catalyst phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-methylheptan-2-one in food chemistry?

A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including melons [] and tobacco []. Its presence and concentration can be indicative of factors such as fruit maturity, processing conditions, and even microbial activity [, ]. For instance, it was found to be a potential marker of cholesterol degradation in thermally processed foods [].

Q2: How is this compound synthesized in a laboratory setting?

A2: Several synthetic routes for this compound have been explored. One method involves a three-step process: (a) hydroformylation of isobutene to 3-methylbutanal, (b) base-catalyzed aldol condensation of 3-methylbutanal with acetone to yield 6-methylhept-3-en-2-one, and (c) hydrogenation of 6-methylhept-3-en-2-one []. Another approach utilizes a Wittig-Horner reaction in the synthesis of an inhibitor for 2,3-oxidosqualene cyclase [].

Q3: Can you elaborate on the role of this compound in the synthesis of other important compounds?

A3: this compound serves as a key intermediate in the production of various compounds with applications in different industries. For instance, it can be used to synthesize isophytol, tetrahydrolinalool, and dihydrogeraniol, which are valuable fragrances and flavoring agents []. It also acts as a starting material in the multi-step synthesis of the C1-C7 fragment of Didemnaketal A, a marine natural product with HIV-1 protease inhibitory activity [, ].

Q4: Are there any studies exploring the biological activity of this compound?

A4: Yes, research suggests that this compound, alongside other volatile organic compounds, exhibits antifungal properties. A study identified it as one of the active compounds produced by two strains of Nocardiopsis alba that demonstrated antifungal activity against Ganoderma boninense, a pathogenic fungus affecting oil palm trees [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O. Its molecular weight is 128.21 g/mol.

Q6: Are there any known structural analogs of this compound with biological activity?

A6: Yes, 4-(2′-methoxy-5′-methylphenyl)-6-methylheptan-2-one, a seco-sesquiterpene structural analog of sesquichamaenol and himasecolone, has been synthesized []. While its specific biological activity is not elaborated on in the provided abstract, its structural similarity to naturally occurring terpenoids suggests potential biological relevance.

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